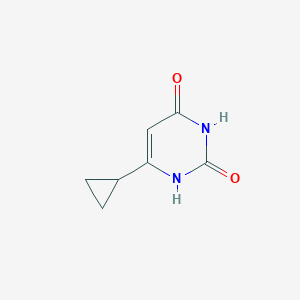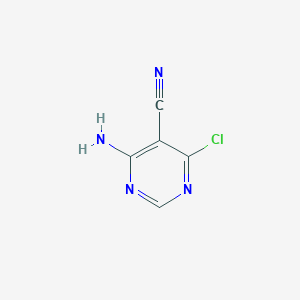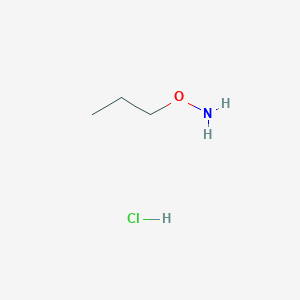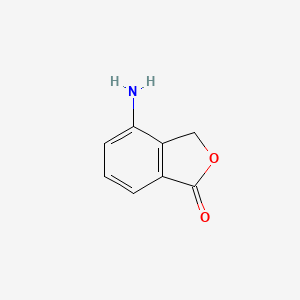
6-Amino-5-hydroxypicolinsäure
Übersicht
Beschreibung
6-Amino-5-hydroxypicolinic acid is a derivative of picolinic acid . It contains a total of 17 bonds, including 11 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 primary amine (aromatic), 1 hydroxyl group, 1 aromatic hydroxyl, and 1 Pyridine .
Synthesis Analysis
The synthesis of 6-amino-5-carboxamidouracils, which are the main building blocks for the preparation of 8-substituted xanthines, involves the condensation of 5,6-diaminouracil derivatives and various carboxylic acids . The reaction uses a non-hazardous coupling reagent called COMU . The method tolerates a variety of substituted 5,6-diaminouracil and carboxylic acid derivatives as starting compounds, resulting in most cases in more than 80% isolated yield .Molecular Structure Analysis
The molecular structure of 6-Amino-5-hydroxypicolinic acid includes a total of 17 bonds, 11 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 primary amine (aromatic), 1 hydroxyl group, 1 aromatic hydroxyl, and 1 Pyridine .Chemical Reactions Analysis
Amino acids, including 6-Amino-5-hydroxypicolinic acid, can react with aldehydes to form decarboxylation and/or deamination products . The first step involves the amine condensing with the aldehyde to give an imine or Schiff base . What happens next depends on the relative rates of proton shift and decarboxylation .Wissenschaftliche Forschungsanwendungen
Kooperierende Liganden in der C-H-Aktivierung von Arenen
6-Amino-5-hydroxypicolinsäure (pic-6-OH) und Pyridylamide wurden als kooperierende Liganden in der C-H-Aktivierung von Arenen untersucht . In deprotonierter Form sind beide Verbindungen chelatisierende Liganden und tragen entweder einen Pyridon-Rest oder einen N-Acyl-Substituenten, der die C-H-Spaltung unterstützen kann .
Palladium-vermittelte C-H-Aktivierung
Palladiumkomplexe der Formel (NBu4)[Pd(k2-O, N-pic-6-O)(C 6F 5)py] (2) und [Pd(k2-N, N-py-CH 2N(COCF3)(C6F5)py] (6) wurden synthetisiert und ihre Zersetzung in Gegenwart eines Arens liefert das C6F5-Aren-Kopplungsprodukt . Dies zeigt, dass die Liganden die C-H-Aktivierung des Arens ermöglichen .
Strukturelle Modifizierung von Naturstoffen
Die Einführung von Aminosäuren in Naturstoffe soll die Leistung dieser Produkte verbessern und ihre Nebenwirkungen minimieren . This compound, eine Aminosäure, kann zur strukturellen Modifizierung von Naturstoffen verwendet werden .
Verbesserung der Löslichkeit
Die Einführung von Aminosäuren in ihre Strukturen und die Herstellung von Aminosäure-Hydrochloriden kann ihre Löslichkeit erheblich verbessern . Einige Verbindungen zeigen eine starke Aktivität .
Mikrobieller Abbau
5-Hydroxypicolinsäure (5HPA), ein natürliches Pyridinderivat, wird in der Umwelt mikrobiell abgebaut . Ein Operon (hpa), das für den Abbau von 5HPA verantwortlich ist, wurde aus Alcaligenes faecalis JQ135 geklont .
Arzneimittelsynthese und Strukturmodifizierung
Aminosäuren haben viele besondere physiologische Funktionen und spielen eine Rolle bei der Proteinsynthese, dem Stoffwechsel, der Körperentwicklung, der Stabilität des osmotischen Drucks und der Neurotransmission . Diese Eigenschaften werden häufig in der Arzneimittelsynthese und Strukturmodifizierung eingesetzt .
Wirkmechanismus
Target of Action
6-Amino-5-hydroxypicolinic acid, a derivative of picolinic acid , has been studied for its role as a cooperating ligand in the C-H activation of arenes . It acts as a chelating ligand, binding to targets such as palladium complexes . The primary targets of this compound are therefore palladium complexes involved in C-H activation .
Mode of Action
When deprotonated, 6-Amino-5-hydroxypicolinic acid and pyridyl-amides act as chelating ligands, bearing either a pyridone moiety or an N-acyl substituent that can assist the C-H cleavage . This interaction with its targets leads to changes in the arenes, enabling their C-H activation .
Biochemical Pathways
The biochemical pathways affected by 6-Amino-5-hydroxypicolinic acid involve the C-H activation of arenes . The compound’s interaction with palladium complexes facilitates the cleavage of crucial bonds in catalytic transformations . The downstream effects of these transformations are yet to be fully understood.
Pharmacokinetics
Peptides, which are polymers of less than 50 amino acids, have unique pharmacokinetic characteristics compared to large proteins or small molecule drugs . They usually undergo extensive proteolytic cleavage, resulting in short plasma half-lives
Result of Action
The result of the action of 6-Amino-5-hydroxypicolinic acid is the C-H activation of arenes . This activation occurs when the compound, acting as a ligand, binds to palladium complexes . The activated arenes can then undergo further transformations.
Action Environment
The action of 6-Amino-5-hydroxypicolinic acid can be influenced by various environmental factors. For instance, the compound’s ability to act as a ligand and facilitate C-H activation is dependent on its deprotonated state Therefore, factors such as pH could potentially influence its action, efficacy, and stability
Biochemische Analyse
Biochemical Properties
6-Amino-5-hydroxypicolinic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and other biomolecules. This compound is known to interact with various enzymes, including monooxygenases and dioxygenases, which facilitate its hydroxylation and subsequent metabolic transformations . For instance, the enzyme HpaM, a monocomponent flavin adenine dinucleotide (FAD)-dependent monooxygenase, catalyzes the ortho decarboxylative hydroxylation of 6-Amino-5-hydroxypicolinic acid, generating 2,5-dihydroxypyridine . These interactions highlight the compound’s role in oxidative biochemical pathways and its potential as a substrate for enzymatic reactions.
Cellular Effects
6-Amino-5-hydroxypicolinic acid exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to modulate these processes is linked to its interactions with specific cellular receptors and enzymes. For example, 6-Amino-5-hydroxypicolinic acid has been shown to affect the expression of genes involved in oxidative stress responses and metabolic pathways . Additionally, its impact on cell signaling pathways can lead to alterations in cellular functions, such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of 6-Amino-5-hydroxypicolinic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound can bind to specific enzymes, such as monooxygenases, and modulate their activity . The binding of 6-Amino-5-hydroxypicolinic acid to these enzymes can result in either inhibition or activation, depending on the enzyme’s role in metabolic pathways. Furthermore, the compound’s influence on gene expression is mediated through its interactions with transcription factors and other regulatory proteins, leading to changes in the expression of target genes involved in cellular metabolism and stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Amino-5-hydroxypicolinic acid have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has been found to exhibit stability under specific conditions, but it can undergo degradation when exposed to certain environmental factors, such as light and temperature . Long-term studies have shown that prolonged exposure to 6-Amino-5-hydroxypicolinic acid can lead to cumulative effects on cellular function, including alterations in metabolic pathways and gene expression . These findings underscore the importance of considering temporal factors when evaluating the compound’s biochemical effects.
Dosage Effects in Animal Models
The effects of 6-Amino-5-hydroxypicolinic acid vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of the compound can have beneficial effects on cellular metabolism and stress responses, while high doses may lead to toxic or adverse effects . For instance, at higher concentrations, 6-Amino-5-hydroxypicolinic acid has been associated with oxidative stress and cellular damage in animal models . These dosage-dependent effects highlight the need for careful consideration of dosage when evaluating the compound’s therapeutic potential and safety profile.
Metabolic Pathways
6-Amino-5-hydroxypicolinic acid is involved in several metabolic pathways, including those related to pyridine and nicotinic acid metabolism. The compound interacts with enzymes such as monooxygenases and dioxygenases, which facilitate its conversion into various metabolites . One notable pathway involves the hydroxylation of 6-Amino-5-hydroxypicolinic acid to form 2,5-dihydroxypyridine, a reaction catalyzed by the enzyme HpaM . This metabolic transformation is crucial for the compound’s role in oxidative biochemical pathways and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 6-Amino-5-hydroxypicolinic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cellular membranes through active transport mechanisms, involving transporters such as organic anion transporters . Once inside the cell, 6-Amino-5-hydroxypicolinic acid can bind to intracellular proteins, which facilitate its distribution to various cellular compartments . These interactions are essential for the compound’s localization and accumulation within specific tissues and organs.
Subcellular Localization
The subcellular localization of 6-Amino-5-hydroxypicolinic acid is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Studies have shown that the compound can localize to the mitochondria, where it may play a role in modulating mitochondrial function and oxidative stress responses . Additionally, 6-Amino-5-hydroxypicolinic acid can be found in the cytoplasm and nucleus, where it interacts with various enzymes and regulatory proteins involved in cellular metabolism and gene expression . These subcellular localizations are critical for understanding the compound’s biochemical effects and potential therapeutic applications.
Eigenschaften
IUPAC Name |
6-amino-5-hydroxypyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c7-5-4(9)2-1-3(8-5)6(10)11/h1-2,9H,(H2,7,8)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGZPPDRBLARLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20488225 | |
| Record name | 6-Amino-5-hydroxypyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20488225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61548-53-6 | |
| Record name | 6-Amino-5-hydroxy-2-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61548-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Amino-5-hydroxypyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20488225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Benzo[d]isoxazol-3-ylmethanamine](/img/structure/B1279938.png)
![(5-Fluorobenzo[d]isoxazol-3-yl)methanamine hydrochloride](/img/structure/B1279940.png)
![(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B1279944.png)


![Benzo[b]furan-2-carboximidic acid ethyl ester hydrochloride](/img/structure/B1279956.png)


